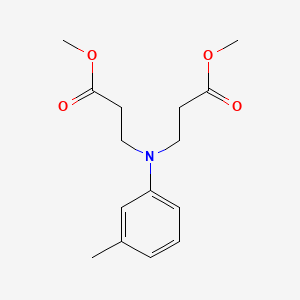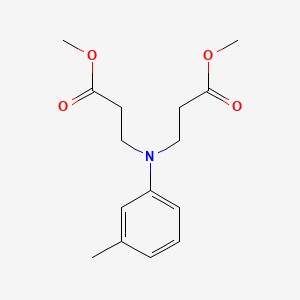
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is a chemical compound with the molecular formula C15H21NO4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its unique structure, which includes methoxycarbonylethyl groups attached to a toluidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine typically involves the reaction of m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of m-toluidine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxycarbonylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted toluidine compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis-(2-methoxycarbonylethyl)-benzylamine
- N,N-Bis-(2-methoxycarbonylethyl)-aniline
- N,N-Bis-(2-methoxycarbonylethyl)-p-toluidine
Uniqueness
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is unique due to its specific substitution pattern on the toluidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
62323-09-5 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-(N-(3-methoxy-3-oxopropyl)-3-methylanilino)propanoate |
InChI |
InChI=1S/C15H21NO4/c1-12-5-4-6-13(11-12)16(9-7-14(17)19-2)10-8-15(18)20-3/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
VFPXZBJPIRXBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
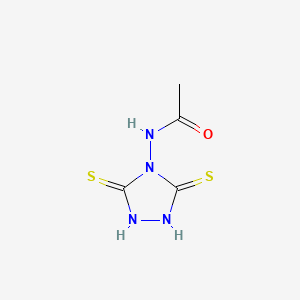

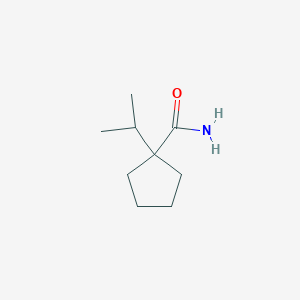
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
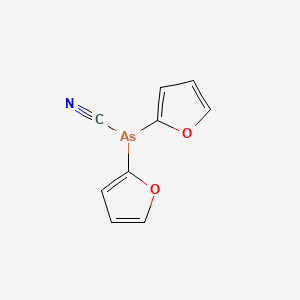


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
